Iron(2+) magnesium carbonate chloride hydroxide (1/1/1/1/1)

Beschreibung

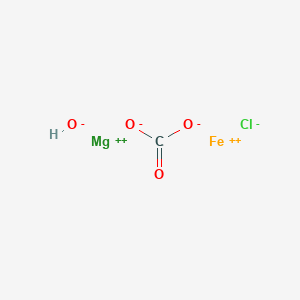

Iron(2+) magnesium carbonate chloride hydroxide (1/1/1/1/1) is a mixed-metal compound with the formula FeMg(CO₃)Cl(OH). It contains Fe²⁺ and Mg²⁺ cations balanced by carbonate (CO₃²⁻), chloride (Cl⁻), and hydroxide (OH⁻) anions in a 1:1:1:1:1 molar ratio. While direct references to this specific compound are sparse in the literature, its properties can be inferred from analogous systems involving Fe, Mg, carbonate, chloride, and hydroxide ions .

Eigenschaften

CAS-Nummer |

594847-31-1 |

|---|---|

Molekularformel |

CHClFeMgO4 |

Molekulargewicht |

192.62 g/mol |

IUPAC-Name |

magnesium;iron(2+);carbonate;chloride;hydroxide |

InChI |

InChI=1S/CH2O3.ClH.Fe.Mg.H2O/c2-1(3)4;;;;/h(H2,2,3,4);1H;;;1H2/q;;2*+2;/p-4 |

InChI-Schlüssel |

SFICIBRQISBLJG-UHFFFAOYSA-J |

Kanonische SMILES |

C(=O)([O-])[O-].[OH-].[Mg+2].[Cl-].[Fe+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Co-precipitation from Aqueous Solutions

The most common and effective method to prepare iron(2+) magnesium carbonate chloride hydroxide involves co-precipitation from mixed aqueous solutions of soluble iron(II) and magnesium salts, typically chlorides, under controlled pH and atmosphere to prevent iron oxidation.

-

- Prepare aqueous solutions of FeCl₂ and MgCl₂ in stoichiometric 1:1 molar ratio.

- Slowly add a carbonate source, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), under stirring.

- Maintain the pH in the alkaline range (around 8–10) by adding a base such as NaOH to promote hydroxide formation.

- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of Fe²⁺ to Fe³⁺.

- The precipitate formed is a mixed carbonate hydroxide chloride containing Fe²⁺ and Mg²⁺ in the desired ratio.

- Filter, wash, and dry the precipitate under controlled conditions.

$$

\text{Fe}^{2+} + \text{Mg}^{2+} + \text{CO}3^{2-} + \text{Cl}^- + \text{OH}^- \rightarrow \text{FeMgCO}3\text{ClOH (s)}

$$

- Notes:

- The carbonate source and pH control are critical to avoid formation of separate phases such as pure magnesium carbonate or iron hydroxides.

- The presence of chloride ions stabilizes the structure and is introduced via the metal chloride salts.

- The reaction temperature is typically ambient to slightly elevated (20–50 °C) to optimize crystallinity.

Hydrothermal Synthesis

Hydrothermal methods can be employed to improve crystallinity and phase purity by conducting the co-precipitation under elevated temperature and pressure in sealed autoclaves.

-

- Mix FeCl₂ and MgCl₂ solutions with carbonate and hydroxide sources as above.

- Transfer the mixture to a Teflon-lined autoclave.

- Heat at 100–200 °C for several hours (6–24 h).

- Cool, filter, wash, and dry the product.

-

- Enhanced crystallinity and phase homogeneity.

- Better control over particle size and morphology.

- Reduced impurities and improved stability of Fe²⁺ in the structure.

Controlled Carbonation of Magnesium Hydroxide and Iron(II) Hydroxide Mixtures

Another approach involves first preparing mixed hydroxides of Fe²⁺ and Mg²⁺ by adding a base to their chloride solutions, followed by controlled carbonation.

-

- Prepare a mixed solution of FeCl₂ and MgCl₂.

- Add NaOH to precipitate Fe(OH)₂ and Mg(OH)₂ simultaneously.

- Bubble CO₂ gas slowly through the slurry to convert hydroxides into carbonate hydroxide chloride phases.

- Control temperature and CO₂ flow rate to avoid over-carbonation or formation of unwanted phases.

$$

\text{Fe(OH)}2 + \text{Mg(OH)}2 + \text{CO}2 \rightarrow \text{FeMgCO}3\text{ClOH}

$$

- Notes:

- This method allows fine-tuning of the carbonate content.

- Requires careful control to maintain Fe²⁺ oxidation state.

Industrial and High-Purity Routes

Industrial preparation of magnesium carbonate and related compounds often involves:

- Mining and purification of magnesite (MgCO₃).

- Reaction of magnesium chloride with sodium carbonate to precipitate basic magnesium carbonate (a hydrated complex of magnesium carbonate and hydroxide).

- Subsequent incorporation of iron(II) salts under controlled conditions to form the mixed compound.

High-purity routes may involve:

- Formation of magnesium bicarbonate by reacting magnesium hydroxide slurry with CO₂ under pressure.

- Vacuum drying to remove CO₂ and water, yielding magnesium carbonate.

- Parallel incorporation of iron(II) chloride under inert atmosphere to form the mixed carbonate chloride hydroxide.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Co-precipitation | FeCl₂, MgCl₂, NaHCO₃/Na₂CO₃, NaOH | Ambient temp, inert atmosphere, pH 8–10 | Simple, scalable, good control | Fe²⁺ oxidation risk, phase purity |

| Hydrothermal synthesis | Same as co-precipitation | 100–200 °C, sealed autoclave, 6–24 h | High crystallinity, phase purity | Requires autoclave, energy input |

| Controlled carbonation | FeCl₂, MgCl₂, NaOH, CO₂ gas | Ambient to mild heating, CO₂ bubbling | Fine carbonate control | Fe²⁺ oxidation, CO₂ flow control |

| Industrial high-purity route | Mg(OH)₂, CO₂, FeCl₂ | High pressure CO₂, vacuum drying | High purity, industrial scale | Complex, costly equipment |

Research Findings and Analysis

The co-precipitation method is widely reported as the most straightforward and effective for synthesizing iron(2+) magnesium carbonate chloride hydroxide with controlled stoichiometry and layered structure. Maintaining an inert atmosphere is critical to prevent Fe²⁺ oxidation, which would alter the compound's properties and phase composition.

Hydrothermal synthesis improves crystallinity and phase homogeneity, which is beneficial for applications requiring well-defined layered structures. Elevated temperature and pressure facilitate better incorporation of ions into the lattice.

Controlled carbonation of mixed hydroxides allows precise tuning of carbonate content and phase formation but requires careful monitoring of CO₂ introduction and pH.

Industrial methods for magnesium carbonate production provide a foundation for scaling up synthesis, but the incorporation of iron(II) requires additional precautions due to its sensitivity.

Analytical techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM) confirm the formation of the layered double hydroxide structure and the presence of carbonate, chloride, and hydroxide ions in the lattice.

The compound's stability is influenced by the preparation method, with hydrothermal products generally exhibiting higher thermal and chemical stability.

Wissenschaftliche Forschungsanwendungen

Eisen(II)-Magnesiumcarbonatchloridhydroxid (1/1/1/1/1) hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer für die Synthese anderer komplexer Verbindungen und Materialien verwendet.

Biologie: Wird auf seine mögliche Rolle in biologischen Systemen untersucht, insbesondere in Mineralisierungsprozessen.

Medizin: Wird auf seine mögliche Verwendung in Arzneimittelträgersystemen und als Kontrastmittel in bildgebenden Verfahren untersucht.

Industrie: Wird bei der Produktion von Spezialchemikalien und Materialien mit spezifischen Eigenschaften eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von Eisen(II)-Magnesiumcarbonatchloridhydroxid (1/1/1/1/1) umfasst seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Eisen- und Magnesiumionen können mit Enzymen und Proteinen interagieren und deren Aktivität beeinflussen.

Signalwege: Die Verbindung kann an Redoxreaktionen teilnehmen und so zelluläre Prozesse und Signalwege beeinflussen.

Ähnliche Verbindungen:

Eisen(II)-Magnesiumcarbonathydroxid: Fehlt das Chlorid-Ion, was zu unterschiedlichen chemischen Eigenschaften führt.

Magnesiumcarbonatchloridhydroxid: Fehlt das Eisen-Ion, was sich auf seine Reaktivität und Anwendungen auswirkt.

Eisen(II)-Carbonatchloridhydroxid: Fehlt das Magnesium-Ion, was zu Variationen in seinem Verhalten führt.

Einzigartigkeit: Eisen(II)-Magnesiumcarbonatchloridhydroxid (1/1/1/1/1) ist aufgrund des Vorhandenseins von sowohl Eisen- als auch Magnesiumionen einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleihen. Diese Kombination ermöglicht ein breites Anwendungsspektrum und Reaktionsmuster, die bei ähnlichen Verbindungen nicht beobachtet werden.

Wirkmechanismus

The mechanism of action of iron(2+) magnesium carbonate chloride hydroxide (1/1/1/1/1) involves its interaction with various molecular targets and pathways:

Molecular Targets: Iron and magnesium ions can interact with enzymes and proteins, influencing their activity.

Pathways: The compound can participate in redox reactions, affecting cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Basic Magnesium Carbonate (MgCO₃·Mg(OH)₂·nH₂O)

- Composition : Contains Mg²⁺, CO₃²⁻, and OH⁻ but lacks Fe²⁺ and Cl⁻.

- Thermal Stability : Decomposes at lower temperatures (~300–400°C) due to MgCO₃ dissociation, as Mg carbonates degrade faster than Ca or Fe carbonates .

- Applications : Widely used in pharmaceuticals and as a flame retardant, whereas the Fe-containing compound may have niche roles in catalysis or environmental remediation due to Fe²⁺ redox activity .

Dolomite (CaMg(CO₃)₂)

- Composition : A double carbonate of Ca²⁺ and Mg²⁺ without Cl⁻ or OH⁻.

- Structural Differences : Dolomite adopts a layered rhombohedral structure, while FeMg(CO₃)Cl(OH) likely forms a more disordered lattice due to anion diversity.

- Reactivity : Dolomite resists acidic conditions better than FeMg(CO₃)Cl(OH), which may release CO₂, Cl⁻, and OH⁻ in acidic environments .

Iron(II) Carbonate (FeCO₃)

- Oxidation Sensitivity : FeCO₃ oxidizes readily to Fe³⁺ oxides (e.g., Fe₂O₃) in air, whereas the presence of Mg²⁺ and Cl⁻ in FeMg(CO₃)Cl(OH) might slow oxidation by stabilizing the crystal lattice .

- Thermal Decomposition : FeCO₃ decomposes above 500°C, similar to MgCO₃, but the mixed-anion system in FeMg(CO₃)Cl(OH) could exhibit stepwise degradation (e.g., Cl⁻ loss before CO₃²⁻) .

Magnesium Chloride Hydroxide (Mg(OH)Cl)

- Anion Ratio : Contains only Cl⁻ and OH⁻, lacking CO₃²⁻ and Fe²⁺.

- Hygroscopicity : Mg(OH)Cl is highly hygroscopic, while FeMg(CO₃)Cl(OH) may exhibit reduced moisture sensitivity due to carbonate incorporation .

Key Research Findings and Data Tables

Table 1: Thermal Stability Comparison

| Compound | Decomposition Temperature (°C) | Key Degradation Products |

|---|---|---|

| FeMg(CO₃)Cl(OH) (inferred) | 450–600 | FeO, MgO, CO₂, HCl, H₂O |

| Basic MgCO₃ | 300–400 | MgO, CO₂, H₂O |

| Dolomite | 800–900 | CaO, MgO, CO₂ |

| FeCO₃ | 500–600 | FeO, CO₂ |

Table 2: Infrared Spectroscopy Peaks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.